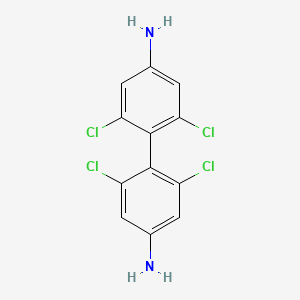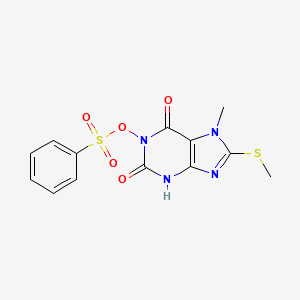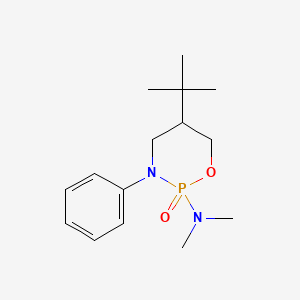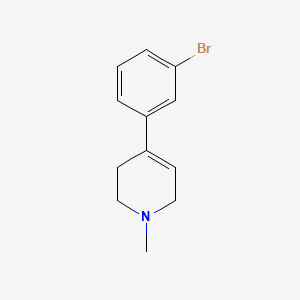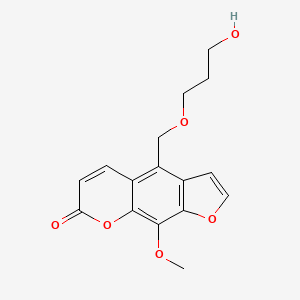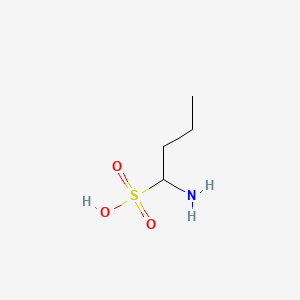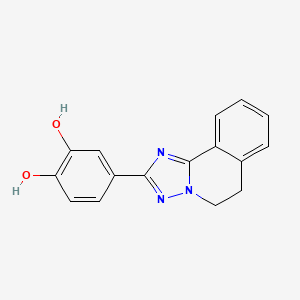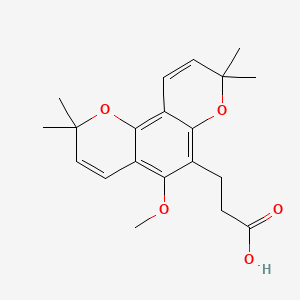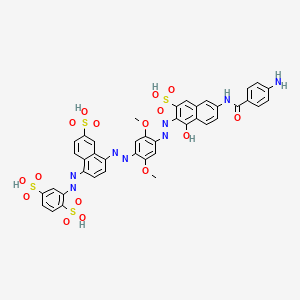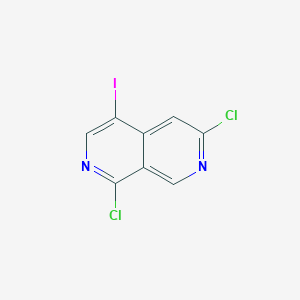
2H-(1)Benzopyrano(3,4-b)pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CGS-15873A free base involves several steps, including the formation of the benzopyranopyridine core structure. The synthetic route typically starts with the preparation of the appropriate starting materials, followed by a series of reactions to form the desired product. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the compound . Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound while maintaining the desired purity and yield .
Chemical Reactions Analysis
CGS-15873A free base undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CGS-15873A free base can lead to the formation of a keto metabolite, while reduction can result in the formation of N-despropyl CGS-15873 .
Scientific Research Applications
In chemistry, it is used as a model compound to study the behavior of dopamine receptor agonists . In biology, it has been used to investigate the role of dopamine receptors in various physiological processes . In medicine, CGS-15873A free base has shown promise in the treatment of neurological disorders such as Parkinson’s disease and schizophrenia .
Mechanism of Action
The mechanism of action of CGS-15873A free base involves its interaction with dopamine receptors, specifically the presynaptic autoreceptor . By binding to these receptors, the compound modulates the release of dopamine, a neurotransmitter involved in various physiological processes . This modulation can lead to changes in neuronal activity and behavior, which may be beneficial in the treatment of neurological disorders . The molecular targets and pathways involved in the action of CGS-15873A free base include the dopamine receptor signaling pathway and related intracellular signaling cascades .
Comparison with Similar Compounds
CGS-15873A free base is similar to other dopamine receptor agonists, such as apomorphine, quinpirole, and (+)-3-PPP . it has unique properties that distinguish it from these compounds. For example, CGS-15873A free base has a higher affinity for the presynaptic autoreceptor compared to other dopamine agonists . This specificity may contribute to its potential therapeutic benefits in the treatment of neurological disorders . Other similar compounds include CGS-15855A and (-)-3-PPP, which also target dopamine receptors but have different pharmacological profiles .
Properties
CAS No. |
100745-36-6 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(4aR,10bS)-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol |
InChI |
InChI=1S/C15H21NO2/c1-2-8-16-9-4-6-11-12-5-3-7-14(17)15(12)18-10-13(11)16/h3,5,7,11,13,17H,2,4,6,8-10H2,1H3/t11-,13-/m0/s1 |
InChI Key |
BJMSUUATNLDQQZ-AAEUAGOBSA-N |
Isomeric SMILES |
CCCN1CCC[C@@H]2[C@@H]1COC3=C2C=CC=C3O |
Canonical SMILES |
CCCN1CCCC2C1COC3=C2C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


